Chemical properties of 2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine
Chemical properties of 2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine
Physicochemical Profile, Synthetic Utility, and Medicinal Chemistry Applications
Part 1: Executive Summary
2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine (CAS: 194668-48-9) is a high-value heterocyclic building block extensively utilized in modern drug discovery.[1] It serves as a "privileged scaffold" in the design of G-Protein Coupled Receptor (GPCR) modulators (specifically GPR119 agonists) and ion channel blockers (Nav1.7).
The molecule acts as a bifunctional pharmacophore:
-
The 5-(Trifluoromethyl)pyridine core: Provides metabolic stability and lipophilicity, modulating the overall pharmacokinetic (PK) profile.[2]
-
The 4-yloxypiperidine moiety: Offers a solubilizing basic center and a versatile vector for rapid diversification (via amide coupling, reductive amination, or sulfonylation).
This guide details the chemical properties, synthesis, and handling of this critical intermediate, designed for medicinal chemists and process engineers.
Part 2: Chemical Identity & Physicochemical Profile
The compound is typically supplied as a hydrochloride salt to enhance stability and handling, as the free base can be a waxy solid or viscous oil prone to oxidation over extended periods.
Table 1: Key Chemical Data
| Property | Value / Description |
| IUPAC Name | 2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine |
| CAS Number | 194668-48-9 (Free Base); 1219979-10-8 (HCl Salt) |
| Molecular Formula | C₁₁H₁₃F₃N₂O |
| Molecular Weight | 246.23 g/mol (Free Base); 282.69 g/mol (HCl Salt) |
| Appearance | Off-white to pale yellow powder (HCl salt) |
| Solubility | High in DMSO, Methanol, Water (as HCl salt); Low in Hexanes |
| LogP (Calc) | ~2.2 – 2.8 (Lipophilic, good membrane permeability) |
| pKa (Basic) | ~10.8 (Piperidine NH) |
| pKa (Weak Base) | ~2.5 (Pyridine N, lowered by electron-withdrawing CF₃) |
| H-Bond Donors | 1 (Piperidine NH) |
| H-Bond Acceptors | 4 (Pyridine N, Ether O, Fluorines) |
Part 3: Structural Analysis & Mechanistic Insights
To effectively utilize this scaffold, one must understand the electronic push-pull systems at play.
1. The 5-Trifluoromethyl Effect
The trifluoromethyl (CF₃) group at the C5 position is not merely a lipophilic handle.[2] It exerts a strong electron-withdrawing effect (-I, -R) on the pyridine ring.
-
Metabolic Stability: The C5 position of pyridine is metabolically vulnerable to oxidation. The CF₃ group blocks this site, significantly extending the half-life (
) of the parent drug. -
Electronic Deactivation: The CF₃ group reduces the electron density on the pyridine nitrogen, making it less basic (pKa ~2.5) and less prone to non-specific binding, while increasing the acidity of the C3 proton.
2. The Ether Linkage Stability
The 2-alkoxypyridine motif is generally stable, but the electron-deficient nature of the ring (due to CF₃) stabilizes the ether bond against oxidative cleavage. However, researchers must be cautious of acid-catalyzed hydrolysis at high temperatures (>100°C in strong acid), which can cleave the ether to yield the 5-(trifluoromethyl)pyridin-2-one.
3. The Piperidine Vector
The secondary amine is the primary handle for SAR (Structure-Activity Relationship) expansion. It exists in a chair conformation, projecting the pyridine ring equatorially to minimize 1,3-diaxial interactions. This rigid geometry is often critical for receptor binding pockets.
Part 4: Synthetic Accessibility
The synthesis of this core relies on Nucleophilic Aromatic Substitution (
Standard Operating Procedure (SOP):
Synthesis
Reaction:
2-chloro-5-(trifluoromethyl)pyridine + 4-Hydroxypiperidine (N-Boc protected)
Step-by-Step Protocol:
-
Reagents:
-
Substrate: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv).
-
Nucleophile: N-Boc-4-hydroxypiperidine (1.1 equiv).
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) OR Potassium tert-butoxide (tBuOK).
-
Solvent: Anhydrous DMF or THF.
-
-
Procedure:
-
Activation: Suspend NaH in anhydrous DMF at 0°C under
. Slowly add N-Boc-4-hydroxypiperidine dissolved in DMF. Stir for 30 min to generate the alkoxide. -
Coupling: Add 2-Chloro-5-(trifluoromethyl)pyridine dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. (Monitor by TLC/LCMS).
-
Workup: Quench with water, extract with EtOAc. Wash organics with brine, dry over
, and concentrate. -
Deprotection: Dissolve the N-Boc intermediate in DCM. Add TFA (20% v/v) or 4M HCl in Dioxane. Stir 2h at RT.
-
Isolation: Concentrate to dryness. Triturate with diethyl ether to obtain the hydrochloride salt.
-
Yield Expectation: 85-95% over two steps.
Visualization: Synthesis & Reactivity Map
Caption: Figure 1. Synthetic pathway and downstream diversification vectors for the target scaffold.
Part 5: Handling, Stability, and Safety
Storage & Stability
-
Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.
-
Temperature: Stable at room temperature, but long-term storage at 2-8°C is recommended to prevent slow discoloration.
-
Incompatibility: Avoid strong oxidizing agents. The free amine will react rapidly with atmospheric
to form carbamates; keep containers tightly sealed.
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.
References
-
Sigma-Aldrich. (2024). 2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride Product Specification. Link
-
PubChem. (2024). Compound Summary: 2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine (CID 18357169).[3][4] National Library of Medicine. Link
-
VulcanChem. (2024). Technical Data Sheet: 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine. (Providing context on the 5-CF3-pyridine structural class). Link
-
Google Patents. (2007). WO2007106022A2 - Synthesis of 5-chloro-2-(piperidin-4-yloxy)-pyridine intermediates. (Process chemistry analogies). Link
-
ChemScene. (2024). Product Analysis: 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine. Link
Sources
- 1. 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine | 1421477-65-7 | Benchchem [benchchem.com]
- 2. 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine (1020336-04-2) for sale [vulcanchem.com]
- 3. 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine | C11H13F3N2O | CID 18357169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine (C11H13F3N2O) [pubchemlite.lcsb.uni.lu]
